

In-Depth Technical Guide: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

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Compound of Interest

Compound Name: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1279300

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CAS Number: 269726-49-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 5-position, a carbonitrile group at the 3-position, and a tert-butyl group at the 1-position.^[1] This molecule serves as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of functional groups—a hydrogen bond donor (amino group), a dipolar cyano group, and a bulky lipophilic tert-butyl group—offers a scaffold for the synthesis of a diverse range of derivatives with potential applications in drug discovery and the development of novel materials. While extensive biological data for this specific compound is not readily available in peer-reviewed literature, its structural motifs are present in compounds with known pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, general synthesis strategies, and potential applications.

Physicochemical Properties

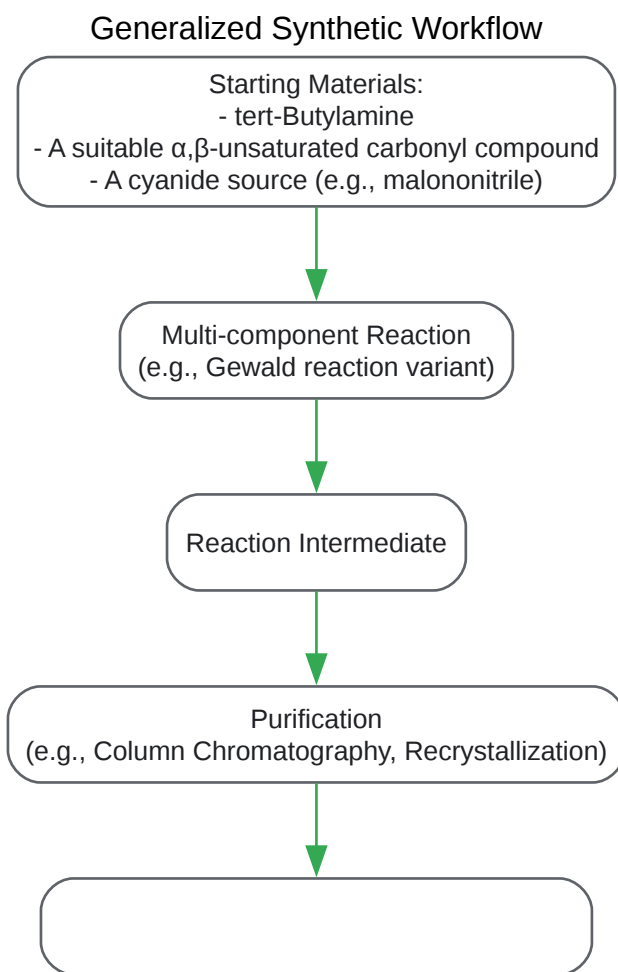
A summary of the key physicochemical properties of **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ N ₃	[2][3]
Molecular Weight	163.22 g/mol	[2][3]
Appearance	Yellow or orange solid	[2]
Melting Point	115-117 °C	[1]
Boiling Point	319.9 °C at 760 mmHg	[1]
Flash Point	147.3 °C	[1]
Density	1.04 g/cm ³	[1]
Canonical SMILES	<chem>CC(C)(C)N1C=C(C=C1N)C#N</chem>	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** is not extensively documented in publicly available literature, general synthetic routes for substituted aminopyrroles provide a logical framework for its preparation. One plausible approach is a multi-component reaction, a common strategy for the efficient synthesis of highly substituted heterocyclic systems.

A potential synthetic workflow is outlined in the diagram below. This generalized pathway is based on established methods for constructing the aminopyrrole-carbonitrile scaffold.



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Caption: Generalized synthetic workflow for **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile**.

Experimental Protocol (General Approach)

The following is a generalized experimental protocol for the synthesis of N-substituted 2-amino-3-cyanopyrroles, which can be adapted for the synthesis of the target compound.

Materials:

- tert-Butylamine
- An appropriate β -ketoacetal or a related three-carbon synthon
- Malononitrile

- A suitable base catalyst (e.g., potassium carbonate)
- An appropriate solvent (e.g., methanol, ethanol)

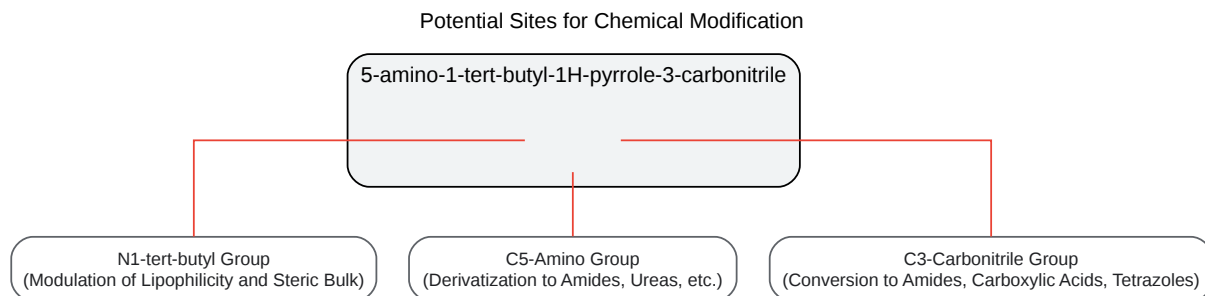
Procedure:

- To a solution of the starting materials (tert-butylamine, β -ketoacetal, and malononitrile) in the chosen solvent, add the base catalyst.
- Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 3 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile**.

Potential Applications in Drug Discovery and Medicinal Chemistry

The **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.^[4]

The core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships (SAR).



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Caption: Key modification sites on the **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** scaffold.

While specific biological targets for **5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile** have not been identified in the literature, the broader class of aminopyrrole derivatives has been explored for various therapeutic applications. The presence of the pyrrole ring, a key component in many natural products and approved drugs, suggests its potential as a pharmacophore.[4]

Safety and Handling

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a valuable chemical intermediate with potential for broad applications, particularly in the synthesis of novel compounds for drug discovery and materials science. While detailed biological studies and specific synthesis protocols for this exact molecule are limited in the public domain, its chemical properties and structural features make it an attractive starting point for further research and development. Future investigations into its biological activity and the development of optimized synthetic routes will be crucial in unlocking the full potential of this versatile compound.

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